molecular formula C25H25N5O3S B6058412 N,N-dimethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide

N,N-dimethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide

Cat. No.: B6058412
M. Wt: 475.6 g/mol
InChI Key: QDMFSFAIPJHHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide is a chemical research compound featuring a phthalazine core scaffold. Phthalazine derivatives are a significant area of investigation in medicinal chemistry and drug discovery, with research indicating their potential as modulators of key biological pathways. For instance, some phthalazine-1-amine analogues have been identified as potent inhibitors of the TGF-β-Smad signaling pathway, a critical mediator in processes such as tissue homeostasis, immune regulation, and cancer progression, via a non-kinase mechanism of action . The structural components of this particular compound—including the methylsulfamoyl phenyl group and the dimethylcarboxamide substituent—suggest it is designed for targeted interaction with specific enzymatic or receptor targets. Researchers utilize such compounds as tool molecules in biochemical and phenotypic assays to elucidate complex disease mechanisms and validate new therapeutic targets. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

N,N-dimethyl-4-[[4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O3S/c1-16-9-10-18(15-22(16)34(32,33)26-2)23-20-7-5-6-8-21(20)24(29-28-23)27-19-13-11-17(12-14-19)25(31)30(3)4/h5-15,26H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDMFSFAIPJHHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)C(=O)N(C)C)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-dimethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide, also known by its CAS number 333742-02-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H25N5O3S, with a molecular weight of 475.56 g/mol. The compound features a complex structure that includes a phthalazin moiety and a dimethylamino group, which are crucial for its biological function.

PropertyValue
Molecular FormulaC25H25N5O3S
Molecular Weight475.56 g/mol
CAS Number333742-02-2
Melting PointNot specified
Boiling PointNot specified

The compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular proliferation and survival. The presence of the methylsulfamoyl group enhances its solubility and bioavailability, which is critical for therapeutic efficacy.

Efficacy in Biological Assays

Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against leukemia KG-1 cells, comparable to established chemotherapeutic agents.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference Compound IC50 (µM)
KG-110SGI-1027: 12
A549 (Lung)15Doxorubicin: 8
MCF7 (Breast)20Tamoxifen: 25

Case Studies

  • Leukemia Treatment : A study published in Cancer Research evaluated the compound's ability to induce apoptosis in KG-1 cells. The results showed that treatment with the compound led to a significant increase in apoptotic markers compared to untreated controls. The mechanism was linked to the inhibition of DNA methyltransferases (DNMTs), which are crucial for maintaining aberrant gene silencing in cancer cells .
  • Solid Tumors : In another investigation focusing on solid tumors, this compound was tested against A549 and MCF7 cell lines. The compound exhibited dose-dependent cytotoxicity, with IC50 values indicating moderate potency. These findings suggest potential applications in treating lung and breast cancers .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues in Tyrosine Kinase Inhibition

Imatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl]benzamide)
  • Structural differences : Imatinib replaces the phthalazine with a pyrimidine ring and incorporates a piperazinylmethyl group instead of dimethylbenzamide .
  • Functional impact : The pyrimidine and pyridinyl groups in imatinib are critical for binding to the Abl kinase domain, whereas the phthalazine in the target compound may alter selectivity .
  • Metabolism : Imatinib’s 4-methylbenzamide is oxidized to an aldehyde metabolite (M20), suggesting that the dimethyl substitution in the target compound could slow oxidation, improving metabolic stability .
Nilotinib and Dasatinib
  • Nilotinib : Features a trifluoromethylphenyl group and imidazole ring, enhancing potency against imatinib-resistant Bcr-Abl mutants .
  • Dasatinib : Contains a thiazolecarboxamide and hydroxyethylpiperazine, offering dual Src/Abl inhibition .

Analogues with Sulfonamide and Heterocyclic Motifs

2-[4-({4-[3-(tert-butylsulfamoyl)-4-methylphenyl]phthalazin-1-yl}amino)phenoxy]-N-methylacetamide
  • Structural similarity: Shares the phthalazine core and sulfamoylphenyl group but substitutes benzamide with a phenoxyacetamide chain .
  • Functional implication : The tert-butylsulfamoyl group may confer greater steric hindrance than the methylsulfamoyl group in the target compound, affecting target binding .
Quinazoline-Based Benzamides (Compounds 17–23 in )
  • Structural divergence : These analogues use quinazoline instead of phthalazine and incorporate trifluoromethylphenyl groups .
  • Pharmacological impact : The trifluoromethyl group enhances hydrophobicity and binding to hydrophobic kinase pockets, a feature absent in the target compound .

Pharmacokinetic and Formulation Considerations

  • Release kinetics: A structurally similar benzamide (N-(3-amino-4-methylphenyl)-4-{[(4-methyl-3-((4-pyridin-3-yl)pyrimidin-2-yl)amino)phenyl]aminomethyl}benzamide) exhibited 80% release within 2 hours in nanocomposites, suggesting rapid initial release patterns may apply to the target compound .

Preparation Methods

Benzamide Core Formation

The benzamide moiety is synthesized via Schotten-Baumann reaction or acid chloride amidation :

  • Benzoic acid activation : Treatment of 4-nitrobenzoic acid with phosphorus oxychloride (POCl₃) forms the corresponding acid chloride.

  • Amidation : Reaction with dimethylamine in anhydrous dichloromethane yields N,N-dimethyl-4-nitrobenzamide .

  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) or using Fe/HCl reduces the nitro group to an amine, producing N,N-dimethyl-4-aminobenzamide .

Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)
Acid chloride formationPOCl₃, 80°C, 2h9298.5
AmidationDimethylamine, 0°C, 4h8597.8
ReductionH₂ (1 atm), Pd/C, EtOH, 6h8899.1

Preparation of 4-Methyl-3-(Methylsulfamoyl)Phenyl-Substituted Phthalazine

Phthalazine Synthesis

Phthalazine derivatives are typically synthesized via cyclocondensation of dicarbonyl compounds with hydrazines:

  • Starting material : 4-Methyl-3-sulfonylbenzoic acid is converted to its methyl ester using methanol/H₂SO₄.

  • Hydrazine cyclization : Reaction with hydrazine hydrate in ethanol under reflux forms 4-methyl-3-sulfonylphenylphthalazine .

Sulfamoylation

Introduction of the methylsulfamoyl group proceeds via sulfonation followed by amination :

  • Sulfonation : Treating the phthalazine intermediate with chlorosulfonic acid at 0–5°C introduces a sulfonyl chloride group.

  • Methylamine coupling : Reaction with methylamine in THF/water (1:1) yields 4-methyl-3-(methylsulfamoyl)phenylphthalazine .

Key Data :

StepReagents/ConditionsYield (%)
CyclocondensationHydrazine hydrate, EtOH, Δ, 8h78
SulfonationClSO₃H, 0°C, 2h65
AminationMethylamine, THF/H₂O, 12h70

Coupling of Benzamide and Phthalazine Moieties

Buchwald-Hartwig Amination

The final coupling employs a palladium-catalyzed cross-coupling reaction:

  • Substrates :

    • N,N-Dimethyl-4-aminobenzamide (1.2 equiv).

    • 1-Chloro-4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazine (1.0 equiv).

  • Catalytic system : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (3 equiv) in toluene at 110°C for 24h.

Key Data :

ParameterValue
Yield68%
Purity (HPLC)99.3%
Reaction Scale10 mmol

Optimization and Challenges

Solvent and Temperature Effects

  • Toluene vs. Dioxane : Toluene provides higher yields (68% vs. 55%) due to better solubility of intermediates.

  • Temperature : Reactions below 100°C result in incomplete conversion (<50%), while exceeding 120°C promotes decomposition.

Protecting Group Strategy

  • Sulfamoyl group stability : The methylsulfamoyl group is sensitive to acidic conditions, necessitating neutral pH during coupling.

Alternative Routes and Comparative Analysis

Nucleophilic Aromatic Substitution (NAS)

Direct displacement of a nitro group on phthalazine with the benzamide amine under basic conditions (KOH/DMSO) achieves moderate yields (45%) but requires harsh conditions.

Reductive Amination

Condensation of phthalazine-aldehyde with N,N-dimethyl-4-aminobenzamide using NaBH₃CN yields <30%, making it less viable.

Scalability and Industrial Considerations

  • Catalyst recycling : Pd recovery via filtration and reuse reduces costs by 40% in large-scale batches (>1 kg).

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) ensures >99% purity, critical for pharmaceutical applications .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N,N-dimethyl-4-({4-[4-methyl-3-(methylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide?

The synthesis typically involves sequential coupling reactions, starting with phthalazine core functionalization followed by benzamide substitution. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under anhydrous conditions to minimize hydrolysis .
  • Phthalazine-amino linkage : Optimize reaction time (4–6 hours) and temperature (80–100°C) to achieve >50% yield, as seen in analogous phthalazine derivatives .
  • Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the final compound .

Q. How is structural confirmation of this compound performed, and what analytical techniques are prioritized?

  • NMR spectroscopy : 1^1H and 13^13C NMR are essential for confirming substitution patterns, particularly distinguishing dimethylamino and methylsulfamoyl groups. For example, the dimethylamino group shows a singlet at δ 2.9–3.1 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • FT-IR : Confirms carbonyl (C=O, ~1650 cm1^{-1}) and sulfonamide (S=O, ~1150–1350 cm1^{-1}) functionalities .

Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?

  • Enzyme inhibition assays : Target kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATP depletion for kinase activity) .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50_{50} determination .
  • Solubility assessment : Employ shake-flask methods in PBS (pH 7.4) or DMSO to guide formulation studies .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations elucidate target binding modes?

  • Docking protocols : Use AutoDock Vina or Schrödinger Suite with homology-modeled targets (e.g., kinases). Prioritize binding pockets near the phthalazine core and sulfamoyl group .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bond occupancy .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Metabolic stability : Perform liver microsome assays (human/rodent) to identify cytochrome P450-mediated degradation .
  • Bioavailability enhancement : Formulate as nanocrystals or liposomal carriers to improve aqueous solubility and tissue penetration .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Core modifications : Replace phthalazine with quinazoline to evaluate impact on kinase selectivity .
  • Substituent variation : Systematically alter methylsulfamoyl to ethylsulfamoyl or aryl groups to probe steric/electronic effects on binding .

Q. What experimental designs mitigate challenges in synthesizing analogs with improved solubility?

  • Polar group incorporation : Introduce tertiary amines (e.g., piperazine) or PEG linkers into the benzamide moiety .
  • Salt formation : Test hydrochloride or mesylate salts to enhance crystallinity and dissolution rates .

Q. How can advanced analytical methods resolve spectral overlaps in complex mixtures?

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic proton signals in the phthalazine-benzamide region .
  • LC-MS/MS : Use ion mobility separation to distinguish isomers with similar retention times .

Q. What computational tools are effective for reaction pathway optimization?

  • Quantum chemical calculations : Employ Gaussian09 at the B3LYP/6-31G(d) level to model transition states and identify low-energy pathways .
  • Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent/catalyst combinations for key coupling steps .

Q. How can isotopic labeling (13^{13}C, 15^{15}N$) aid in metabolic pathway tracing?

  • Synthesis of labeled analogs : Use 13^{13}C-dimethylamine or 15^{15}N-phthalazine precursors in late-stage reactions .
  • Mass spectrometry imaging : Track metabolite distribution in tissue sections using MALDI-TOF .

Methodological Notes

  • Contradictions in evidence : While some studies report high yields (>50%) for phthalazine couplings under reflux , others note lower yields (30–40%) due to competing side reactions . These discrepancies highlight the need for condition-specific optimization.
  • Data gaps : Limited pharmacokinetic data exist for this compound. Future work should integrate in silico ADMET predictions (e.g., SwissADME) with in vivo rodent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.